(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol
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Overview
Description
(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C({15})H({15})BrO(_{2}) It is characterized by the presence of a bromine atom on the phenyl ring and a methoxy group on the methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol typically involves the following steps:
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Grignard Reaction: : One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 2-methoxy-5-methylbenzaldehyde). The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
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Reduction: : Another method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents like sodium borohydride (NaBH({4})) or lithium aluminum hydride (LiAlH({4})). This step is typically performed in a solvent such as ethanol or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO(_{3})) and pyridinium chlorochromate (PCC).
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Reduction: : The compound can be reduced to form various alcohol derivatives using reducing agents like NaBH({4}) or LiAlH({4}).
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Substitution: : The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions
Oxidation: CrO(_{3}) in acetic acid, PCC in dichloromethane.
Reduction: NaBH({4}) in THF.
Substitution: NaOCH(_{3}) in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Phenyl derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to enhance biological activity or reduce toxicity, making it a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(2-methoxyphenyl)methanol: Similar structure but lacks the methyl group on the phenyl ring.
(4-Bromophenyl)(2-methylphenyl)methanol: Similar structure but lacks the methoxy group on the phenyl ring.
(4-Bromophenyl)(2-hydroxy-5-methylphenyl)methanol: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is unique due to the combination of the bromine atom, methoxy group, and methyl group on the phenyl rings. This specific arrangement of functional groups provides distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-bromophenyl)-(2-methoxy-5-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-10-3-8-14(18-2)13(9-10)15(17)11-4-6-12(16)7-5-11/h3-9,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECOKVWXLLDORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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